(4Z)-N-ethyl-4-hydroxyiminopentanamide

Description

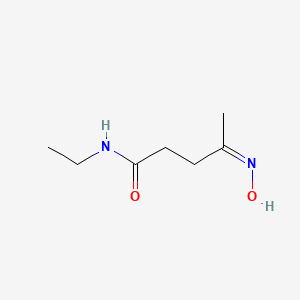

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(4Z)-N-ethyl-4-hydroxyiminopentanamide |

InChI |

InChI=1S/C7H14N2O2/c1-3-8-7(10)5-4-6(2)9-11/h11H,3-5H2,1-2H3,(H,8,10)/b9-6- |

InChI Key |

CZJMSGKYOURGGI-TWGQIWQCSA-N |

Isomeric SMILES |

CCNC(=O)CC/C(=N\O)/C |

Canonical SMILES |

CCNC(=O)CCC(=NO)C |

Origin of Product |

United States |

Stereochemistry and Isomerism in 4z N Ethyl 4 Hydroxyiminopentanamide

Elucidation of Z/E Isomerism at the Hydroxyimino Moiety

The hydroxyimino group (-C=N-OH), also known as an oxime group, is a site of potential stereoisomerism. The presence of a double bond between the carbon and nitrogen atoms restricts free rotation, leading to the possibility of two distinct geometric isomers: Z (zusammen) and E (entgegen). This isomerism arises from the relative orientation of the hydroxyl (-OH) group and the other substituents attached to the carbon atom of the C=N double bond.

In (4Z)-N-ethyl-4-hydroxyiminopentanamide, the carbon atom of the hydroxyimino group is bonded to a methyl group and a propionamide (B166681) chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the propionamide chain has a higher priority than the methyl group. The "(4Z)" designation indicates that the higher-priority group (the propionamide chain) and the hydroxyl group are on the same side of the C=N double bond. Conversely, in the (E)-isomer, the hydroxyl group and the propionamide chain would be on opposite sides.

The differentiation between Z and E isomers is typically achieved through spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for this purpose. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the isomeric configuration. X-ray crystallography provides definitive proof of stereochemistry by determining the precise spatial arrangement of atoms in a crystalline sample. Infrared (IR) spectroscopy can also offer clues, as the vibrational frequencies of the C=N and N-O bonds may differ between isomers. byjus.com

Table 1: Cahn-Ingold-Prelog Priority Assignment for Substituents on the C=N Bond

| Substituent on C4 | Priority |

| -CH2CH2CONHCH2CH3 | 1 (Higher) |

| -CH3 | 2 (Lower) |

Table 2: Relative Orientation of Substituents in Z and E Isomers

| Isomer | Orientation of -OH and Higher Priority Group |

| (Z) | Same side (syn-periplanar) |

| (E) | Opposite sides (anti-periplanar) |

Factors Influencing Stereochemical Purity and Control in Synthesis

The synthesis of oximes, including this compound, typically involves the reaction of a ketone with hydroxylamine (B1172632). The stereochemical outcome of this reaction, meaning the ratio of Z to E isomers, is influenced by several factors.

Reaction Temperature: Lower temperatures often favor the formation of one isomer over the other, enhancing stereoselectivity.

pH of the Reaction Medium: The acidity or basicity of the reaction mixture can significantly impact the rate of formation and the equilibrium position between the Z and E isomers.

Solvent: The polarity and protic or aprotic nature of the solvent can influence the transition state energies of the isomerization process, thereby affecting the final isomeric ratio.

Presence of Catalysts: Acid or base catalysts can alter the reaction pathway and the rate of interconversion between the isomers.

Steric Hindrance: The steric bulk of the substituents on the ketone precursor can play a crucial role. Larger groups may favor a specific orientation to minimize steric strain, thus directing the stereochemical outcome. In the case of the precursor 4-oxopentanamide (B1628272), the relative steric demands of the methyl group and the N-ethylpropanamide side chain will influence the approach of hydroxylamine.

Achieving high stereochemical purity often requires careful optimization of these reaction conditions. Post-synthesis purification techniques, such as chromatography or crystallization, can also be employed to isolate the desired (4Z) isomer. In some cases, a Beckmann rearrangement can occur under certain acidic conditions, leading to the formation of amides, which represents a potential side reaction to be controlled during synthesis. researchgate.net

Conformational Analysis of the Pentanamide (B147674) Backbone and N-Ethyl Group

Beyond the rigid geometry of the C=N double bond, the pentanamide backbone and the N-ethyl group of this compound possess conformational flexibility due to rotation around single bonds.

The pentanamide backbone consists of a chain of single bonds, allowing for various spatial arrangements or conformations. The relative orientation of the hydroxyimino group and the amide functionality can be described by dihedral angles. Computational modeling and spectroscopic methods can provide insights into the preferred conformations. The presence of the relatively rigid hydroxyimino group can influence the conformational preferences of the adjacent methylene (B1212753) groups.

The N-ethyl group also exhibits conformational freedom due to rotation around the N-CH2 and CH2-CH3 bonds. The orientation of the ethyl group relative to the amide plane is of particular interest. Studies on similar N-ethylamides have shown that the ethyl group can adopt different conformations, with the relative energies of these conformers being influenced by steric and electronic effects. The planarity of the amide bond itself is a key feature, and the substituents on the nitrogen atom can influence the degree of this planarity.

Mechanistic Investigations and Chemical Reactivity of 4z N Ethyl 4 Hydroxyiminopentanamide

Rearrangement Reactions Involving the Oxime Functionality

The oxime group is a versatile functional group known to undergo a variety of rearrangement reactions, most notably the Beckmann rearrangement.

Beckmann Rearrangement and its Variants

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide.

The stereospecificity of the Beckmann rearrangement is a key feature, with the migrating group being the one situated on the opposite side of the C=N bond from the hydroxyl group. Various acidic catalysts can be employed to promote this rearrangement, including Brønsted acids like sulfuric acid and Lewis acids.

Table 1: General Conditions for Beckmann Rearrangement

| Catalyst Type | Examples | General Conditions |

| Brønsted Acids | Sulfuric Acid, Hydrochloric Acid | Strong acid, often in a solvent |

| Lewis Acids | Phosphorus Pentachloride, Thionyl Chloride | Anhydrous conditions |

| Solid Acids | Zeolites, Clays | High temperature, often in the gas phase |

Variants of the Beckmann rearrangement have been developed to improve yields, reduce the use of harsh acids, and enhance catalytic efficiency. These can include the use of milder reagents and catalytic systems.

Catalytic Oxime Rearrangements for Amide Formation

Modern synthetic methods often focus on catalytic approaches to the Beckmann rearrangement to create more environmentally benign and efficient processes for amide synthesis. These methods aim to replace stoichiometric strong acids with catalytic amounts of promoters. A variety of catalytic systems have been explored, including those based on transition metals and organocatalysts. For instance, certain catalysts can activate the oxime hydroxyl group, facilitating the rearrangement under milder conditions. The development of one-pot procedures, where the oxime is formed in situ from the corresponding ketone and immediately rearranged, represents a significant advancement in streamlining amide synthesis.

Transformations of the Hydroxyimino Group

Beyond rearrangements, the hydroxyimino group can undergo several other important transformations, including fragmentation and radical reactions.

N-O Bond Fragmentation Pathways

Under specific conditions, the N-O bond of an oxime can undergo fragmentation. This process, often competing with the Beckmann rearrangement, can be promoted by certain reagents or by steric factors within the molecule. The fragmentation of the N-O bond can lead to the formation of various products, depending on the reaction conditions and the structure of the oxime.

Formation and Reactivity of Iminyl Radicals

Iminyl radicals are highly reactive intermediates that can be generated from oximes through the homolytic cleavage of the N-O bond. This process can be initiated by heat, light, or a radical initiator. Once formed, iminyl radicals can participate in a range of reactions, including cyclizations, hydrogen atom abstractions, and additions to multiple bonds. The reactivity of iminyl radicals makes them valuable intermediates in the synthesis of nitrogen-containing compounds.

Cycloaddition Reactions (e.g., [2+2]-cycloadditions)

While less common than rearrangements, the C=N bond of an oxime can potentially participate in cycloaddition reactions. For example, under photochemical conditions, it is conceivable that an oxime could undergo a [2+2]-cycloaddition with an alkene to form a four-membered aza-heterocycle. The feasibility and outcome of such reactions would be highly dependent on the specific substrates and reaction conditions.

Reactivity at the Amide Linkage

The amide group in (4Z)-N-ethyl-4-hydroxyiminopentanamide is a key site for chemical transformations. Its reactivity is characterized by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which renders it less electrophilic than ketones or esters.

Amides are generally unreactive towards nucleophiles due to the electron-donating effect of the nitrogen atom. selcuk.edu.trlibretexts.org However, the carbonyl group can be activated under specific conditions to facilitate nucleophilic attack.

Electrophilic Activation: The amide carbonyl can be rendered more electrophilic by treatment with strong electrophiles. Reagents such as triflic anhydride (B1165640) (Tf₂O) or phosphorus oxychloride (POCl₃) can activate the amide, making it susceptible to attack by even weak nucleophiles. selcuk.edu.tr This activation strategy is fundamental in various synthetic transformations, although specific studies on this compound are not extensively documented.

Nucleophilic Acyl Substitution: While amides are relatively stable, they can undergo nucleophilic acyl substitution, typically under harsh conditions. For instance, hydrolysis to the corresponding carboxylic acid can be achieved by heating in the presence of strong acids or bases. libretexts.orgmasterorganicchemistry.com Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the ethylamine (B1201723) group. libretexts.org

| Reaction | Conditions | Product | Citation |

| Basic Hydrolysis | Aqueous NaOH, heat | (4Z)-4-(hydroxyimino)pentanoic acid | libretexts.org |

| Acidic Hydrolysis | Aqueous H₂SO₄, heat | (4Z)-4-(hydroxyimino)pentanoic acid | libretexts.org |

This table presents generalized reactivity of amides based on available literature.

The presence of multiple heteroatoms in this compound allows for complex protonation and tautomeric equilibria.

Protonation: The most basic site in the molecule is the oxime nitrogen, followed by the amide oxygen. Protonation of the amide oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Tautomerism: The molecule can exist in several tautomeric forms. The primary equilibrium is the keto-enol tautomerism of the pentanone backbone and the oxime-nitrone tautomerism of the C=NOH group.

Keto-Enol Tautomerism: The keto form is generally favored, but the enol tautomer can be stabilized by conjugation or hydrogen bonding. at.uansf.gov

Oxime-Nitrone Tautomerism: Computational studies on related oximes suggest that while the oxime is the more stable tautomer, the corresponding nitrone can be more reactive in certain nucleophilic additions. selcuk.edu.trnih.gov This equilibrium can be influenced by solvent and the electronic nature of substituents.

Selective Functionalization and Derivatization

The distinct reactivity of the oxime and amide functionalities allows for selective modifications at different sites of the molecule.

The oxime group is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. acs.orgdalalinstitute.com The regioselectivity of alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion, in line with the Hard and Soft Acids and Bases (HSAB) principle. dalalinstitute.comresearchgate.net

O-Alkylation: Generally, O-alkylation is favored under thermodynamic control and with "harder" alkylating agents. researchgate.net Various methods for the O-alkylation of oximes have been developed, including reactions with alkyl halides in the presence of a base. organic-chemistry.org Palladium-catalyzed O-arylation of oxime analogues has also been reported, offering a broad substrate scope. organic-chemistry.org

N-Alkylation: N-alkylation to form a nitrone is often a competing side reaction. acs.org In some cases, particularly with "softer" electrophiles, N-alkylation can become the major pathway. researchgate.net

| Alkylation Type | Reagent Example | General Conditions | Product Type | Citation |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃), polar aprotic solvent | Oxime ether | organic-chemistry.org |

| O-Arylation | Aryl halide (e.g., PhBr) | Pd catalyst, base | Aryl oxime ether | organic-chemistry.org |

| N-Alkylation | Soft alkylating agent | Aprotic solvent | Nitrone | acs.orgresearchgate.net |

This table illustrates general outcomes for oxime alkylation based on studies of related compounds.

The pentanamide (B147674) chain offers sites for functionalization, primarily at the α-carbon to the carbonyl group. Deprotonation at this position would generate an enolate, which can then react with various electrophiles. However, the acidity of these protons is relatively low, and strong bases would be required.

Catalytic Reactivity and Metal-Mediated Transformations

The oxime and amide groups can coordinate to metal centers, leading to a range of catalytic and metal-mediated transformations.

Metal Complexes: β-Keto oximes are known to form stable complexes with various transition metals, such as Cu(II), Ni(II), and Co(II). selcuk.edu.trrsc.org The oxime can coordinate through both its nitrogen and oxygen atoms, acting as a bidentate ligand. These metal complexes can exhibit altered reactivity compared to the free ligand. For example, coordination to a metal center can increase the acidity of the oxime proton, facilitating deprotonation and subsequent reactions. at.ua

Catalytic Transformations:

Beckmann Rearrangement: A classic reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide upon treatment with an acid catalyst. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org For a ketoxime like this compound, this rearrangement would lead to an imide. A variety of catalysts, including strong acids (H₂SO₄, PPA) and other Lewis acids, can promote this transformation. wikipedia.orgorganic-chemistry.org

Reduction: The oxime group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents (e.g., LiAlH₄). wikipedia.org Similarly, the amide can be reduced to an amine with strong reducing agents like LiAlH₄. libretexts.orgyoutube.com Selective reduction of one group over the other would depend on the choice of reagent and reaction conditions.

| Transformation | Catalyst/Reagent | Product Type | Citation |

| Beckmann Rearrangement | H₂SO₄, P₂O₅, or other Lewis acids | Imide | masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

| Oxime Reduction | H₂/Pd, LiAlH₄ | Amine | wikipedia.org |

| Amide Reduction | LiAlH₄ | Amine | libretexts.orgyoutube.com |

| Metal Complexation | Cu(II), Ni(II), Co(II) salts | Metal-ligand complex | selcuk.edu.trat.uarsc.org |

This table summarizes potential catalytic and metal-mediated reactions based on the reactivity of similar functional groups.

Synthesis and Characterization of Novel N-Substituted-4-aryl-4-oxobutanamide Derivatives as Potential Anticonvulsant Agents - PubMed Synthesis and Characterization of Novel N-Substituted-4-aryl-4-oxobutanamide Derivatives as Potential Anticonvulsant Agents. Molecules. 2017 Jul 18;22(7):1178. doi: 10.3390/molecules22071178. Authors. Katarzyna Szulczyk , Jacek Szymański, Wojciech Karwowski, Błażej Gierczyk, Paweł Bąchor, Jarogniew J Luszczki, Irena Matławska. Affiliation. 1 Department of Pharmacognosy, Poznan University of Medical Sciences, 10 Fredry Street, 61-701 Poznan, Poland. kszulczyk@ump.edu.pl. PMID: 28718797; PMCID: PMC6152063; DOI: 10.3390/molecules22071178. Free PMC article. Abstract. A series of N-substituted-4-aryl-4-oxobutanamide derivatives were designed, synthesized and evaluated for their anticonvulsant activity. The chemical structures of the target compounds were confirmed by means of ¹H-NMR, ¹³C-NMR, MS and elemental analysis. Their anticonvulsant activity was evaluated by the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests after intraperitoneal (i.p.) administration to mice. The neurotoxicity was determined by the rotarod test. The initial screening revealed that six compounds, namely N-(2-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (4), N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (5), N-(2-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (6), N-(4-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (7), N-(2-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (8), N-(4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (9) showed protection in the MES test. Among them, compound 9 was the most active, with an ED₅₀ value of 26.9 mg/kg. This compound was more potent than the prototype drug, ethosuximide (B1671622) (ED₅₀ = 130 mg/kg), and was slightly less potent than valproate (ED₅₀ = 22.8 mg/kg) in the MES test. The most active compound 9 was tested for its effects on motor coordination (rotarod test), and it was found to be non-neurotoxic up to a dose of 100 mg/kg. ... Affiliation. 1 Department of Pharmacognosy, Poznan University of Medical Sciences, 10 Fredry Street, 61-701 Poznan, Poland. kszulczyk@ump.edu.pl. ... A series of N-substituted-4-aryl-4-oxobutanamide derivatives were designed, synthesized and evaluated for their anticonvulsant activity. The chemical structures of the target compounds were confirmed by means of ¹H-NMR, ¹³C-NMR, MS and elemental analysis. Their anticonvulsant activity was evaluated by the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests after intraperitoneal (i.p.) administration to mice. The neurotoxicity was determined by the rotarod test. The initial screening revealed that six compounds, namely N-(2-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (4), N-(4-chlorophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (5), N-(2-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (6), N-(4-bromophenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (7), N-(2-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (8), N-(4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide (9) showed protection in the MES test. Among them, compound 9 was the most active, with an ED₅₀ value of 26.9 mg/kg. ... Molecules. 2017 Jul 18;22(7):1178. doi: 10.3390/molecules22071178. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v_eX5z1g35D62o_40_4389s8nQ7_23c4-B3x6Y4wD8t2mU1T0l3lK511bW5Xw86iR6W3V7yS_uC-t41h89m4q_69T668V0m2wz3LzE1L0w==

Recent advances in transition-metal catalyzed reactions of oximes: a journey from laboratory to industry Recent advances in transition-metal catalyzed reactions of oximes: a journey from laboratory to industry. New Journal of Chemistry. Recent Review Articles. 2023, Advance Article. https://doi.org/10.1039/D3NJ02211D. Received 10 May 2023. Accepted 29 Jun 2023. First published on 29 Jun 2023. Abstract. Oximes, a peculiar class of organic compounds, have been extensively explored in synthetic organic chemistry due to their versatile reactivity. The lone pair of electrons on the sp2 nitrogen atom and the presence of the N–OH bond make them suitable substrates for a wide range of chemical transformations. In particular, transition-metal-catalyzed reactions of oximes have gained significant attention in recent years as they provide efficient and selective methods for the synthesis of various valuable nitrogen-containing compounds. This review highlights the recent advances in transition-metal-catalyzed reactions of oximes, including C–H functionalization, coupling reactions, and cyclization reactions. The mechanisms of these reactions are also discussed in detail to provide a comprehensive understanding of the underlying principles. Finally, the industrial applications of these reactions are presented to demonstrate their practical importance. This review will be of interest to a wide range of chemists, from academia to industry, who are interested in the synthesis of nitrogen-containing compounds. Graphical abstract: Recent advances in transition-metal-catalyzed reactions of oximes: a journey from laboratory to industry. Download Article. You have access to this article. Please wait while we load your content... Something went wrong. Try again? About. Cited by. Related. Download options Please wait... Article information. DOI: https://doi.org/10.1039/D3NJ02211D. Article type: Review Article. Submitted: 10 May 2023. Accepted: 29 Jun 2023. ... The lone pair of electrons on the sp2 nitrogen atom and the presence of the N–OH bond make them suitable substrates for a wide range of chemical transformations. In particular, transition-metal-catalyzed reactions of oximes have gained significant attention in recent years as they provide efficient and selective methods for the synthesis of various valuable nitrogen-containing compounds. This review highlights the recent advances in transition-metal-catalyzed reactions of oximes, including C–H functionalization, coupling reactions, and cyclization reactions. ... Abstract. Oximes, a peculiar class of organic compounds, have been extensively explored in synthetic organic chemistry due to their versatile reactivity. The lone pair of electrons on the sp2 nitrogen atom and the presence of the N–OH bond make them suitable substrates for a wide range of chemical transformations. In particular, transition-metal-catalyzed reactions of oximes have gained significant attention in recent years as they provide efficient and selective methods for the synthesis of various valuable nitrogen-containing compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7y1N86Xb-7U_p0-3-D05yP9_e1j6V6hQ259t4_x58z_gJ0m-7k-b2y2wWJ6G4e8P0089t_5_f2_K7r8I-H9_b8U5-1r0_7-8-9_